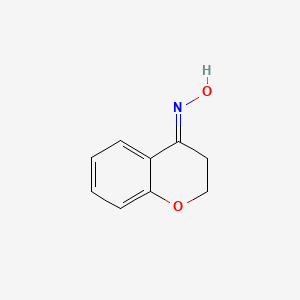

Chroman-4-one oxime

Description

Contextualization within Chroman and Oxime Heterocyclic Chemistry

The chroman-4-one framework is a key structural entity within the class of oxygen-containing heterocyclic compounds. rsc.org This scaffold, characterized by a benzene (B151609) ring fused to a dihydropyranone ring, is a core component of a vast array of natural products and synthetic molecules with significant biological activities. rsc.orgmdpi.com The structure of chroman-4-one is differentiated from the related chromone (B188151) by the saturation of the C2-C3 double bond, a small structural change that results in significant differences in their chemical reactivity and biological profiles. nih.gov Chroman-4-ones are widely utilized as intermediates in the synthesis of more complex bioactive molecules. mdpi.com

O-substituted oximes are a related family of compounds. wikipedia.org The introduction of an oxime functional group (>C=N-OH) at the 4-position of the chroman ring introduces a nucleophilic nitrogen atom and a hydroxyl group, which can be further functionalized. This modification significantly expands the synthetic possibilities and allows for the creation of diverse libraries of derivatives. researchgate.net The geometry of the oxime group, which can exist as (E) and (Z) stereoisomers, adds another layer of structural diversity that can be exploited in the design of new molecules. researchgate.net

Significance of Chroman-4-one Oxime as a Privileged Chemical Scaffold in Contemporary Research

The chroman-4-one scaffold is considered a "privileged structure" in the realm of heterocyclic chemistry and drug discovery. nih.govresearchgate.net This term refers to molecular frameworks that are able to bind to multiple biological targets with high affinity, making them valuable starting points for the development of new therapeutic agents. nih.govnih.goveurekaselect.comresearchgate.net The fusion of the rigid chroman ring system with the versatile oxime functional group endows this compound with the characteristics of a privileged scaffold.

Its significance stems from several key attributes:

Synthetic Accessibility : Chroman-4-ones can be readily synthesized through various established methods, and the subsequent oximation to form this compound is a straightforward chemical transformation. researchgate.net

Structural Versatility : The oxime group serves as a handle for a wide range of chemical modifications, allowing for the introduction of various substituents and the creation of diverse libraries of derivatives. researchgate.netchemimpex.com

Biological Relevance : The chroman-4-one core is present in numerous biologically active natural products and synthetic compounds, and the addition of the oxime moiety often enhances or modulates these activities. mdpi.com

The structural diversity that can be generated from the chroman-4-one family has led to their classification into several categories, including C-4 modified derivatives like hydrazones and oximes. nih.govresearchgate.net This highlights the importance of modifications at this position for generating novel bioactive compounds.

Overview of Key Research Domains Involving this compound and its Derivatives

Research involving this compound and its derivatives spans several key scientific domains, primarily driven by the search for new therapeutic agents and novel materials.

Medicinal Chemistry:

A significant body of research has focused on the synthesis and biological evaluation of this compound derivatives for various therapeutic applications. These include:

Antifungal Agents : Oxime ether derivatives of chroman-4-one have shown potent antifungal activity against various fungal strains. researchgate.net For instance, certain (E)- and (Z)-imidazolylchromanone oxime ethers have demonstrated activity comparable or superior to existing antifungal drugs like miconazole (B906) and oxiconazole. researchgate.net

Antibacterial Agents : Novel thiochroman-4-one (B147511) derivatives incorporating an oxime ether moiety have been synthesized and shown to possess significant antibacterial activity against plant pathogenic bacteria like Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri. tandfonline.com

Anticancer Agents : Chroman-4-one derivatives have been investigated for their potential as anticancer agents. gu.se

Anti-parasitic Agents : Chroman-4-one analogues have been synthesized and evaluated as inhibitors of pteridine (B1203161) reductase 1 (PTR1), a key enzyme in trypanosomatid parasites, showing potential for the development of new anti-parasitic drugs. nih.gov

Organic Synthesis and Catalysis:

This compound is a valuable intermediate in organic synthesis. chemimpex.com It can be used as a starting material for the synthesis of a variety of other heterocyclic compounds. mdpi.com For example, it can undergo palladium-catalyzed reactions to form azafluorenone cores, which are of interest in natural product synthesis. rsc.org

Materials Science:

The chemical properties of this compound make it a candidate for use in the development of advanced materials. chemimpex.com Its stability and reactivity allow for its incorporation into polymers and coatings to enhance durability and resistance to degradation. chemimpex.com

Agricultural Chemistry:

Derivatives of this compound are being explored in the development of new agrochemicals. chemimpex.com For example, certain thiothis compound ether derivatives have demonstrated potent in vitro antifungal activity against plant pathogens like Botrytis cinerea. tandfonline.com

The following table summarizes the biological activities of selected this compound derivatives:

| Derivative | Target Organism/Cell Line | Activity | Reference |

| (E)-3,4-dichlorobenzyl imidazolylchromanone oxime ether | Candida albicans, Aspergillus niger | Antifungal (MIC = 1 µg/mL) | researchgate.net |

| 6-chloro-2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)thiochroman-4-one O-methyl oxime | Xanthomonas oryzae pv. oryzae, Xanthomonas axonopodis pv. citri | Antibacterial (EC50 = 17 and 28 µg/mL, respectively) | tandfonline.com |

| 2-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)-6-methylthiochroman-4-one O-methyl oxime | Botrytis cinerea | Antifungal (79% inhibition) | tandfonline.com |

| Chroman-4-one analogue (Compound 1) | Trypanosoma brucei, Leishmania infantum | Anti-parasitic | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-(2,3-dihydrochromen-4-ylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-10-8-5-6-12-9-4-2-1-3-7(8)9/h1-4,11H,5-6H2/b10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOWLISSVPQGXNV-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1COC2=CC=CC=C2/C1=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Chroman 4 One Oxime

Precursor Synthesis Routes to Chroman-4-one

Hydrogenation and Reduction of Chromones

A foundational approach to synthesizing chroman-4-ones involves the reduction of the corresponding chromones. This transformation can be achieved through several methods, including catalytic hydrogenation and the use of complex metal hydrides. researchgate.netingentaconnect.com

Catalytic hydrogenation typically employs catalysts such as palladium, platinum, or Raney-nickel. researchgate.netingentaconnect.com These methods are effective for the reduction of the double bond in the pyran ring of the chromone (B188151) structure. Additionally, complex hydrides like sodium borohydride (B1222165) (NaBH4) and diisobutylaluminium hydride (DIBALH) are widely used for this reduction. researchgate.netingentaconnect.commasterorganicchemistry.comyoutube.commasterorganicchemistry.com The reaction with NaBH4, for instance, involves the nucleophilic addition of a hydride ion to the carbonyl group, followed by protonation to yield the corresponding alcohol. masterorganicchemistry.comyoutube.commasterorganicchemistry.comyoutube.com While effective, these traditional methods can sometimes be hampered by harsh reaction conditions, slower reaction rates, and the formation of product mixtures, which may necessitate laborious purification procedures. researchgate.net

| Catalyst/Reagent | Substrate | Product | Yield (%) | Reference |

| Pd/C, H2 | 3-Sulfonyl chromen-4-ones | 3-Sulfonyl chroman-4-ols | - | researchgate.net |

| NaBH4/LiCl | 3-Sulfonyl chromen-4-ones | 3-Sulfonyl chroman-4-ols | - | researchgate.net |

| NaBH4/Cobalt (II) porphyrins | Functionalized chromones | Chroman-4-ols | 80-98 | researchgate.net |

Base-Promoted Aldol (B89426) Condensation and Intramolecular Oxa-Michael Ring Closure

Another well-established route to chroman-4-ones is a two-step process initiated by a base-promoted aldol condensation between a 2'-hydroxyacetophenone (B8834) and an appropriate aldehyde. nih.govacs.orgnih.gov This is followed by an intramolecular oxa-Michael addition to close the heterocyclic ring. nih.govacs.orgnih.govrsc.orgresearchgate.netkyoto-u.ac.jpvander-lingen.nl This method is particularly versatile for creating 2-alkyl-substituted chroman-4-ones. nih.govacs.org The use of microwave irradiation in the presence of a base like diisopropylamine (B44863) (DIPA) has been shown to facilitate this reaction, leading to yields ranging from low to high depending on the substitution pattern of the starting materials. nih.govacs.org Generally, electron-deficient 2'-hydroxyacetophenones tend to provide higher yields of the desired chroman-4-one products. acs.org

| 2'-Hydroxyacetophenone | Aldehyde | Base | Product | Yield (%) | Reference |

| Various | Various | DIPA | 2-Alkyl-chroman-4-ones | 17-88 | nih.govacs.org |

| 2'-hydroxyacetophenones | Alkyl aldehydes | Aqueous alkali | Chromanones | - | nih.gov |

Radical Cyclization Strategies

More contemporary approaches to chroman-4-one synthesis leverage the power of radical chemistry, offering mild and efficient pathways to these valuable heterocyclic scaffolds. mdpi.comproquest.comresearchgate.net

A metal-free, cascade radical cyclization of 2-(allyloxy)arylaldehydes with oxalates provides a convenient route to ester-containing chroman-4-ones. nih.govnih.gov This reaction is typically mediated by an oxidant like ammonium (B1175870) persulfate ((NH4)2S2O8), which facilitates the generation of an alkoxycarbonyl radical from the oxalate (B1200264) via decarboxylation. nih.govnih.gov This radical then triggers a cascade cyclization with the 2-(allyloxy)arylaldehyde to form the chroman-4-one ring. nih.govnih.gov This method is valued for its use of readily available starting materials and its avoidance of transition metals. mdpi.comnih.govnih.govresearchgate.net

| 2-(Allyloxy)arylaldehyde | Oxalate | Oxidant | Product | Reference |

| Various substituted | Various | (NH4)2S2O8 | Ester-containing alkyl-substituted chroman-4-ones | nih.govnih.gov |

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, and it has been successfully applied to the construction of 3-substituted chroman-4-ones. organic-chemistry.orgacs.orgresearchgate.netmdpi.comorganic-chemistry.org This method involves a dual acylation of alkenes through a radical tandem cyclization. organic-chemistry.orgacs.org The reaction is initiated by the cleavage of the carbon-carbon bond of an acyl oxime ester, a process facilitated by a photocatalyst such as Ir(ppy)3 under blue LED irradiation. organic-chemistry.org This generates an acyl radical that adds to the alkene, followed by an intramolecular cyclization to form the chroman-4-one product. organic-chemistry.orgresearchgate.net This approach is notable for its mild, metal-free conditions and broad substrate compatibility. organic-chemistry.org

| Alkene | Acyl Oxime Ester | Photocatalyst | Product | Yield (%) | Reference |

| Various | Various aryl and alkyl | Ir(ppy)3 | 3-Substituted chroman-4-ones | up to 86 | acs.org |

Zinc-Mediated Cascade Decarboxylative β-Alkylation and Dechlorination of 3-Chlorochromones

An efficient and mild synthetic strategy for producing 2-alkyl-substituted chroman-4-ones involves a zinc-mediated cascade reaction of 3-chlorochromones with alkyl N-hydroxyphthalimide (NHPI) esters. rsc.org This transformation proceeds through a decarboxylative β-alkylation followed by dechlorination. rsc.org The reaction is performed under mild conditions without the need for heat, visible light, peroxides, or heavy metals, making it an environmentally friendly option. rsc.org This protocol demonstrates good tolerance for various functional groups on both the alkyl NHPI esters and the 3-chlorochromones, affording the target products in moderate to excellent yields. rsc.org This method provides a valuable tool for constructing a diverse library of 2-substituted chroman-4-one derivatives. rsc.org

| 3-Chlorochromone | Alkyl NHPI Ester | Mediator | Product | Yield | Reference |

| Differently substituted | Various functional groups | Zinc | 2-Alkyl-substituted chroman-4-ones | Moderate to excellent | rsc.org |

Direct Synthesis of Chroman-4-one Oxime

The primary and most direct route to this compound involves the reaction of the parent ketone, chroman-4-one, with a hydroxylamine (B1172632) derivative.

The synthesis of this compound is commonly achieved through a condensation reaction between chroman-4-one and hydroxylamine hydrochloride. nih.gov This oximation reaction can be catalyzed by either an acid or a base. nih.gov The reaction proceeds by the nucleophilic attack of hydroxylamine on the carbonyl carbon of the chroman-4-one, followed by dehydration to yield the corresponding oxime.

Due to the structural rigidity of the chroman-4-one scaffold and the co-planarity of its carbonyl group with the fused benzene (B151609) ring, the formation of the oxime typically results in a preferential stereochemical orientation. nih.gov The oxime's hydroxyl group tends to orient itself syn to the benzene ring (or anti to the C-3 position of the chroman ring system). nih.gov For instance, in the case of 3-substituted chromanones, such as 3-azolyl-chromanones, the oximation process has been reported to yield the syn-oriented stereoisomer with respect to the C5-C4a bond. nih.gov

The general reaction is depicted below: Chroman-4-one + Hydroxylamine Hydrochloride → this compound

Typical reaction conditions involve refluxing the reactants in a suitable solvent like ethanol (B145695) or methanol, often with a base such as potassium carbonate or an acetate (B1210297) buffer to neutralize the liberated HCl and facilitate the reaction.

Derivatization Strategies of this compound

The oxime functional group of this compound is a key site for a variety of derivatization strategies, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

The synthesis of oxime ethers is a principal derivatization pathway, which can be accomplished through two main routes: direct alkylation of the pre-formed oxime or condensation of the parent ketone with an O-substituted hydroxylamine.

This compound can be converted into its corresponding oxime ether derivatives through O-alkylation or O-benzylation. nih.gov This transformation is typically carried out by treating the oxime with an appropriate alkyl or benzyl (B1604629) halide in the presence of a base. nih.gov Common bases used for this purpose include sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic polar solvent like dimethylformamide (DMF). nih.gov The base deprotonates the oxime's hydroxyl group, forming a more nucleophilic oximate anion, which then displaces the halide from the alkylating agent in a Williamson ether-type synthesis. The geometry of the oxime is generally preserved during this process. nih.gov

An alternative method for preparing these oxime ethers involves the direct condensation of chroman-4-one with an O-substituted hydroxylamine hydrochloride, which can directly yield the desired ether product. nih.gov

| Alkylating/Benzylating Agent | Base/Solvent System | Product | Reference |

|---|---|---|---|

| Substituted Benzyl Halides | NaH / DMF | O-Benzyl this compound Ethers | nih.gov |

| Alkyl Halides (e.g., Alkyl Iodide) | K₂CO₃ / DMF | O-Alkyl this compound Ethers | nih.gov |

| O-Benzyl Hydroxylamine Hydrochloride | Base (e.g., Pyridine) / Methanol | (Z)-O-Benzyl this compound Ether | nih.gov |

Azolyl moieties, such as those derived from imidazole (B134444) and triazole, can be incorporated into the this compound structure, often in conjunction with O-alkylation, to produce compounds of medicinal interest. nih.govresearchgate.net One synthetic strategy involves starting with a 3-azolyl-chroman-4-one derivative. This intermediate is first reacted with hydroxylamine hydrochloride to form the corresponding (Z)-3-azolyl-chroman-4-one oxime. nih.gov Subsequent O-benzylation with a substituted benzyl halide furnishes the final (Z)-3-azolyl-chroman-4-one oxime ether. nih.gov

To achieve the opposite stereochemistry, an alternative pathway has been developed. nih.gov This route begins with the oximation of 3-bromochroman-4-one (B190138) to produce 3-bromothis compound. A nucleophilic substitution reaction is then performed, where an azole (e.g., imidazole or triazole) displaces the bromo group, affording the (E)-oxime isomer. nih.gov This (E)-oxime can then be O-benzylated to yield the final (E)-oxime ether derivative. nih.gov

| Stereoisomer | Key Intermediate | Azole Moiety | Key Reaction Step | Reference |

|---|---|---|---|---|

| (Z)-Isomer | 3-Azolyl-chroman-4-one | Imidazole, Triazole | Oximation followed by O-benzylation | nih.gov |

| (E)-Isomer | 3-Bromothis compound | Imidazole, Triazole | Nucleophilic substitution with azole | nih.gov |

The incorporation of the this compound framework into spirocyclic systems represents an advanced derivatization strategy for creating three-dimensionally complex molecules. While direct cycloaddition reactions starting from the unmodified chroman-4-one ketone are known to produce spiro compounds, the involvement of the this compound functional group in such transformations follows distinct mechanistic pathways. researchgate.net

A plausible and powerful strategy for forming spiro-heterocycles from oximes involves their conversion into nitrone intermediates, which can then undergo 1,3-dipolar cycloaddition reactions. rsc.orgrsc.org For instance, a derivative of this compound, such as an O-allyl ether, could be designed to undergo an intramolecular nitrone-olefin cycloaddition. In this hypothetical cascade, the oxime is first converted to a nitrone, which then reacts with the tethered alkene (dipolarophile) to form a new five-membered isoxazolidine (B1194047) ring fused in a spirocyclic fashion at the C4 position of the chroman core. This type of reaction provides a stereocontrolled route to complex polycyclic systems. rsc.org While specific examples starting directly from this compound are not extensively detailed in the literature, the underlying principles of oxime-to-nitrone conversion followed by cycloaddition are well-established for building such scaffolds. rsc.orgrsc.org

Formation of Acyl Oxime Esters and Related Species

The hydroxyl group of this compound can be readily acylated to form O-acyl oxime esters. These esters are important synthetic intermediates, as the O-acyl group can function as a good leaving group, activating the C=N bond for various transformations.

The formation of these esters is typically achieved through standard acylation procedures. One common method involves the reaction of the oxime with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270). orgsyn.org The base serves to deprotonate the oxime's hydroxyl group, forming a more nucleophilic oximate anion, which then attacks the electrophilic carbonyl carbon of the acylating agent. For example, acetophenone (B1666503) oxime is converted to acetophenone O-acetyl oxime by treatment with acetic anhydride in pyridine. orgsyn.org A similar strategy can be applied to this compound.

Alternatively, carboxylic acids can be coupled directly with the oxime using a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often with a catalyst like 4-(dimethylamino)pyridine (DMAP). organic-chemistry.org Another approach involves converting the oxime to an oxime chloride using a reagent like N-chlorosuccinimide (NCS), which can then react with a carboxylic acid to yield the O-acyl oxime ester. nih.gov

| Oxime Substrate | Acylating Agent | Reagents/Conditions | Product |

| This compound | Acyl Chloride (R-COCl) | Pyridine | Chroman-4-one O-acyl oxime |

| This compound | Carboxylic Acid (R-COOH) | EDCI, DMAP | Chroman-4-one O-acyl oxime |

| This compound | Acid Anhydride ((RCO)₂O) | Pyridine | Chroman-4-one O-acyl oxime |

Other C-4 Modified Chroman-4-one Derivatives

Beyond the formation of spirocycles and esters, the oxime group at the C-4 position of chroman-4-one can undergo other significant chemical transformations. One of the most important is the Beckmann rearrangement.

The Beckmann rearrangement is a classic acid-catalyzed reaction that converts an oxime into an amide. website-files.com For cyclic ketoximes like this compound, this rearrangement results in the formation of a ring-expanded product, a lactam. wikipedia.org The reaction is initiated by converting the oxime's hydroxyl group into a good leaving group, typically through protonation with a strong acid (e.g., sulfuric acid, polyphosphoric acid) or reaction with reagents like phosphorus pentachloride (PCl₅) or tosyl chloride. wikipedia.orgorganic-chemistry.org This is followed by the migration of the group anti-periplanar to the leaving group, leading to the cleavage of the N-O bond. website-files.com In the case of this compound, the rearrangement would involve the migration of the C-3 carbon, resulting in the formation of a seven-membered 1,5-benzoxazepin-4-one ring system. This transformation fundamentally alters the core heterocyclic structure, providing access to a different class of compounds.

| Starting Material | Reagents | Transformation | Product |

| This compound | H₂SO₄ or PCl₅ or TsCl | Beckmann Rearrangement | 1,5-Benzoxazepin-4-one derivative |

Stereoselective Synthesis and Isomerism of this compound and its Derivatives (E/Z Isomers)

The C=N double bond of an oxime is stereogenic, giving rise to geometric isomers, designated as E and Z. In this compound, the E isomer has the hydroxyl group oriented anti (trans) to the C-3 position of the chroman ring, while the Z isomer has the hydroxyl group oriented syn (cis) to the C-3 position.

The synthesis of oximes from asymmetrical ketones often results in a mixture of both E and Z isomers, although one isomer may be thermodynamically more stable and thus predominate. mdpi.com The ratio of these isomers can be influenced by the reaction conditions, such as temperature and the catalyst used. mdpi.com

The determination of the specific configuration of oxime isomers can be accomplished using various analytical techniques. X-ray crystallography provides unambiguous structural determination in the solid state. In solution, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool. Specifically, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to identify the configuration by observing through-space interactions between the oxime's hydroxyl proton and nearby protons on the chroman scaffold. For the Z isomer, a NOE correlation would be expected between the OH proton and the protons at C-3, whereas for the E isomer, a correlation might be observed with the aromatic proton at C-5.

The relative stability of the isomers can be influenced by intramolecular and intermolecular forces. For instance, in the solid state, the E-isomer might be stabilized by intermolecular hydrogen bonds, making it the preferentially crystallized form. The interconversion between E and Z isomers is possible, for example, through photoisomerization.

| Isomer | OH Group Orientation Relative to C-3 | Potential NOESY Correlation |

| E-Chroman-4-one oxime | anti (trans) | OH ↔ H-5 |

| Z-Chroman-4-one oxime | syn (cis) | OH ↔ H-3 |

Spectroscopic and Structural Characterization of Chroman 4 One Oxime and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of chroman-4-one oximes. It provides granular information about the chemical environment of individual protons and carbon atoms, which is critical for confirming the molecular structure and determining isomeric configurations.

¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy is particularly instrumental in assigning the E/Z stereochemistry of the oxime functional group. The chemical shifts of protons in proximity to the C=N bond are sensitive to the orientation of the hydroxyl group. Specifically, the deshielding effect on the H-3 and H-5 protons is a key diagnostic feature. In many cases, the ¹H NMR spectrum of an oxime may show two sets of signals, indicating the presence of both E and Z isomers in solution, with one isomer typically being predominant. nih.gov For instance, the hydroxyl proton of the oxime group itself gives rise to a characteristic signal, often in the range of δ 11.15-11.59 ppm, further confirming the presence of E and Z isomers. researchgate.net The formation of chroman-4-one can be confirmed by signals at δH 4.45 (t, J = 6.1 Hz; 2H; H-2) and 2.66 (t, J = 6.7 Hz; 2H; H-3), which indicate the absence of the C2–C3 double bond. mdpi.com

Table 1: Illustrative ¹H NMR Chemical Shifts for Chroman-4-one Derivatives

| Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

|---|---|---|---|

| 7-OH | 10.54 | s | - |

| H-5 | 7.61-6.30 | m | - |

| H-6 | 7.61-6.30 | m | - |

| H-8 | 7.61-6.30 | m | - |

| H-2 | 4.45 | t | 6.1 |

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the chroman-4-one framework are well-defined. For example, the carbonyl carbon (C-4) typically resonates at a downfield chemical shift, often around δC 189.8 ppm. mdpi.com The carbons of the oxime C=N bond also have characteristic chemical shifts that can aid in structural confirmation. The presence of signals at δC 164.4 (C-7), 128.5 (C-5), 110.4 (C-6), 102.4 (C-8), 66.9 (C-2), and 36.9 (C-3) are corroborative for the chroman-4-one structure. mdpi.com

Table 2: Representative ¹³C NMR Chemical Shifts for the Chroman-4-one Skeleton

| Carbon Atom | Chemical Shift (δ ppm) |

|---|---|

| C=O (C-4) | 189.8 |

| C-7 | 164.4 |

| C-5 | 128.5 |

| C-6 | 110.4 |

| C-8 | 102.4 |

| C-2 | 66.9 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of chroman-4-one oxime and its derivatives. uv.mx By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the calculation of the precise molecular formula. mdpi.com This technique is crucial for confirming the identity of newly synthesized compounds and for distinguishing between compounds with the same nominal mass but different elemental compositions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. For this compound, characteristic absorption bands are observed for the O-H stretch of the oxime hydroxyl group, the C=N stretch of the oxime, and the C=O stretch of the chroman-4-one ketone. The associated OH stretching frequency is often observed near 3250 cm⁻¹. researchgate.net The C=N stretching vibration typically appears in the region of 1605-1680 cm⁻¹, while the N-O stretching vibration is found around 921-1000 cm⁻¹. researchgate.netelixirpublishers.commdpi.com These characteristic bands provide strong evidence for the presence of the key functional groups in the molecule.

X-ray Crystallography for Absolute Stereochemistry and Conformation

In cases where the compound can be obtained in a crystalline form, single-crystal X-ray crystallography provides the most definitive structural information. This technique allows for the precise determination of bond lengths, bond angles, and the absolute stereochemistry of the molecule. mdpi.com For this compound derivatives, X-ray crystallography can unambiguously establish the E or Z configuration of the oxime group and reveal the conformation of the chroman ring system. nih.gov For example, X-ray diffraction data has shown that in the solid state, some oxime derivatives exist exclusively as the E-isomer, which can be stabilized by intermolecular hydrogen bonds. nih.gov

Structure Activity Relationship Sar Studies of Chroman 4 One Oxime Derivatives

Role of the Oxime/Oxime Ether Functionality at the 4-position

The conversion of the carbonyl group at the 4-position of the chroman-4-one scaffold to an oxime (=NOH) or an oxime ether (e.g., =NOMe, =NOBn) is a key determinant of biological activity. Studies on a series of 2-substituted-5,7-dihydroxychromane derivatives have shown that the functionality at this position is crucial for their antibacterial and antitubercular properties. nih.gov

In antituberculosis assays, the unsubstituted oxime functionality (=NOH) demonstrated superior potency compared to its ether derivatives. For instance, 5,7-dihydroxy-2-nonylchroman-4-one oxime displayed greater potency than its corresponding methoxy (B1213986) (=NOMe) and benzyloxy (=NOBn) ether variants. nih.gov This suggests that the free hydroxyl group of the oxime is a key pharmacophoric feature, potentially acting as a hydrogen bond donor, which is beneficial for target engagement. nih.gov

Furthermore, when compared to the parent 4-chromanones, the 4-oximinochromanes showed more potent activity against certain bacterial strains like E. faecalis and methicillin-susceptible Staphylococcus aureus (MSSA). This indicates a preference for the free oxime (=NOH) functionality over the original carbonyl group for specific antibacterial activities. nih.gov

| Compound | Functionality at 4-Position | Relative Potency |

|---|---|---|

| 6a | Oxime (=NOH) | Higher |

| 6b | Methoxy Oxime Ether (=NOMe) | Lower |

| 6c | Benzyloxy Oxime Ether (=NOBn) | Lower |

Impact of Substituents on the Chroman Ring System

Halogen substitution on the aromatic ring of the chroman system significantly modulates the biological profile of the derivatives. The position and nature of the halogen are critical.

Chlorine at Position 7: In a series of azolylchromanone oxime ethers, the presence of a chloro group at the 7-position was found to enhance anticonvulsant activity. nih.gov This highlights the favorable interaction of an electron-withdrawing group at this specific position for certain central nervous system activities.

Halogens at Position 6: Research on chroman-4-one derivatives as SIRT2 inhibitors has shown that larger, electron-withdrawing substituents at the 6- and 8-positions are favorable for activity. rajpub.com For example, a 6-chloro substituent was found to be more important for activity than a substituent at the 8-position. rajpub.com

Halogen on O-Benzyl Group: Detailed structure-activity relationship studies specifically focusing on the effect of halogen substitution on the O-benzyl group of this compound ethers are not extensively covered in the reviewed scientific literature.

The substituent at the 2-position of the chroman ring plays a pivotal role, particularly in determining the antibacterial and antitubercular activity. A hydrophobic alkyl substituent at this position is a recurring feature in active compounds. nih.gov

SAR analyses have demonstrated that the length and nature of the 2-alkyl chain are critical. In one study, a pentyl group was found to be the optimal length among the studied straight-chain alkyl derivatives (n-propyl, n-pentyl, n-heptyl) for SIRT2 inhibition. rajpub.com In another study focused on antitubercular activity, 2-alkylated derivatives, such as those with a nonyl group, were found to be more potent than derivatives with 2-aryl or 2-spiro substitutions. nih.gov Furthermore, branching of the alkyl chain near the chroman ring system was shown to decrease inhibitory activity. rajpub.com

| Substituent at Position 2 | Observation | Biological Activity Context | Reference |

|---|---|---|---|

| Nonyl | Potent activity | Antituberculosis | nih.gov |

| n-Pentyl | Optimal length for activity | SIRT2 Inhibition | rajpub.com |

| n-Propyl | Less active than n-pentyl | SIRT2 Inhibition | rajpub.com |

| n-Heptyl | Less active than n-pentyl | SIRT2 Inhibition | rajpub.com |

| Isopropyl | Less active than straight-chain analogues | SIRT2 Inhibition | rajpub.com |

| Aryl / Spiro | Less active than alkylated derivatives | Antituberculosis | nih.gov |

The significance of incorporating carboxamide linkers onto substituents at the 2-position of chroman-4-one oximes is not extensively detailed in the reviewed scientific literature. While chromone (B188151) carboxamides, where the carboxamide moiety is directly attached to the heterocyclic ring, have been studied, specific SAR data on carboxamide linkers at the C2-substituent of the oxime series is not available in the sourced reports.

To modulate physicochemical properties and explore new interactions with biological targets, heterocyclic rings have been incorporated into the chroman-4-one scaffold, particularly at the 2-position as replacements for or modifications of phenyl rings.

Pyridine (B92270): Aza-2-styrylchromones, which are 2-(pyridylvinyl)chromen-4-ones, have been synthesized and evaluated as potential anticancer agents. nih.gov This demonstrates the use of the pyridine ring as a bioisostere for a phenyl ring in the broader class of chromone-based compounds.

Piperidine (B6355638): The piperidine ring has been incorporated at the 2-position through a spiro linkage, creating spiro[chroman-2,4'-piperidin]-4-one derivatives. nih.govnih.gov These compounds have been investigated as inhibitors of various enzymes, indicating that the piperidine moiety is a tolerated and potentially beneficial feature for biological activity. nih.gov

Piperazine and Morpholine: While PubChem contains entries for compounds like 2-Piperazin-1-yl-benzo[h]chromen-4-one, detailed SAR studies comparing their activity to phenyl-substituted chroman-4-one oximes are limited in the available literature. nih.gov Information on morpholine-substituted derivatives is similarly scarce.

The exploration of these heterocyclic moieties suggests a strategy to enhance properties such as hydrophilicity and to introduce new hydrogen bonding capabilities, although comprehensive SAR studies for the this compound subclass are still emerging. nih.gov

Stereochemical Effects on Biological Activity (E- and Z-Isomers)

The spatial arrangement of atoms, or stereochemistry, around the oxime's C=N double bond plays a critical role in the biological activity of this compound derivatives. This geometric isomerism gives rise to E (entgegen, opposite) and Z (zusammen, together) isomers, which can exhibit markedly different pharmacological profiles due to their distinct shapes and abilities to interact with biological targets. nih.govresearchgate.net

Research has shown that for certain classes of oxime derivatives, one isomer consistently demonstrates higher potency. In a study of oxime O-ethers with anticholinergic properties, derivatives of aromatic aldehydes showed that the higher potency was consistently found in the isomer where the aryl substituent was in the (E) configuration relative to the ammonium (B1175870) ether substituent. nih.gov Similarly, studies on novel oximes and their O-substituted ether derivatives have confirmed that both positional isomerism and the (E)/(Z) stereoisomerism affect their antibacterial, antifungal, and DNA binding activities. tubitak.gov.tr

In the context of antifungal agents, significant variations in activity between isomers have been observed. A study on verbenone (B1202108) oxime esters found that some compounds showed large differences in antifungal activity between the (Z)- and (E)-isomers, even when tested against the same fungal species. mdpi.com This highlights that the specific geometry of the molecule is a key determinant for its interaction with fungal enzymes or cellular structures.

The differential activity of E and Z isomers can be attributed to steric factors that influence how the molecule binds to its target receptor or enzyme. The orientation of the substituents on the oxime nitrogen can either facilitate or hinder the optimal interaction required for a biological response. For example, intermolecular hydrogen bonds, which are often crucial for ligand-receptor binding, may be possible for only one isomer due to steric hindrance in the other. nih.gov

| Isomer Type | General Observation on Biological Activity | Example Compound Class | Reference |

| E-Isomer | Often shows higher potency in specific compound series. | Aromatic Aldehyde Oxime O-ethers | nih.gov |

| Z-Isomer | Can exhibit different, sometimes lower, activity compared to the E-isomer. | Verbenone Oxime Esters | mdpi.com |

| Mixture (E/Z) | Biological activity is a composite of the individual isomers' effects. | Novel Positional Oximes | tubitak.gov.tr |

Structure-Activity Relationships of Fused Thiochromanone Scaffolds

Thiochromanones, where the oxygen atom in the chromanone ring is replaced by a sulfur atom, represent a significant scaffold in medicinal chemistry. Derivatives of thiochroman-4-one (B147511), including those with oxime moieties, have demonstrated a wide array of biological activities, including antibacterial, antifungal, and antiviral properties. researchgate.netmdpi.com The structure-activity relationship (SAR) of these compounds reveals that the nature and position of substituents on the thiochromanone ring system are critical determinants of their potency and spectrum of activity.

In the development of novel thiochroman-4-one derivatives incorporating oxime ether and 1,3,4-oxadiazole (B1194373) thioether moieties, specific substitutions were found to enhance antimicrobial activity. tandfonline.com For example, compound 6-chloro-2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)thiochroman-4-one O-methyl oxime (7a) displayed potent antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac). tandfonline.com The presence of a chlorine atom at the 6-position of the thiochromanone ring was a key feature for this enhanced activity.

Similarly, antifungal activity was also sensitive to the substitution pattern. Compound 2-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)-6-methylthiochroman-4-one O-methyl oxime (7j) showed strong in vitro antifungal activity against Botrytis cinerea. tandfonline.com This suggests that a methyl group at the 6-position, combined with the specific side chain at the 2-position, is favorable for activity against this particular fungus.

Further SAR analysis on thiochromanone derivatives containing a sulfonyl hydrazone moiety indicated that the size and electronic properties (electron-withdrawing nature) of substituents on the aromatic rings are crucial factors influencing both antibacterial and antifungal activities. mdpi.com These findings underscore that modifications to the fused thiochromanone scaffold can be strategically employed to optimize the biological profile of these molecules.

| Compound | Key Structural Features | Observed Biological Activity | Reference |

| Compound 7a | 6-chloro substitution on thiochromanone ring; O-methyl oxime | Potent antibacterial activity against Xoo and Xac | tandfonline.com |

| Compound 7j | 6-methyl substitution on thiochromanone ring; O-methyl oxime | Significant antifungal activity against B. cinerea | tandfonline.com |

Analysis of Lipophilicity and Hydrophilicity for Biological Activity

The balance between lipophilicity (the ability to dissolve in fats and lipids) and hydrophilicity (the ability to dissolve in water) is a fundamental physicochemical property that governs the pharmacokinetic and pharmacodynamic behavior of drug candidates, including chroman-4-one derivatives. mdpi.com This balance influences a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its ability to penetrate biological membranes to reach its target. mdpi.commdpi.com

SAR studies on 4-chromanone (B43037) derivatives have demonstrated the critical role of this balance. In an evaluation of a series of chromanones for antibacterial activity, it was observed that increasing the number of hydrophilic groups, such as hydroxyl (-OH) groups, could be detrimental to the compound's efficacy. nih.gov Specifically, trihydroxy-substituted chromanones showed a notable decrease in activity. This finding suggests that the increased hydrophilicity and polarity of these compounds may hinder their ability to penetrate the lipid-rich bacterial cell membrane. nih.gov

This principle indicates that an optimal level of lipophilicity is required for potent biological activity. While a certain degree of hydrophilicity is necessary for solubility in physiological fluids, excessive hydrophilicity can prevent the compound from crossing cellular barriers. Conversely, very high lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and sequestration in fatty tissues, which also limits bioavailability.

| Structural Modification | Effect on Lipophilicity/Hydrophilicity | Impact on Biological Activity | Rationale | Reference |

| Introduction of multiple hydroxyl groups | Increased Hydrophilicity | Decreased antibacterial activity | Reduced penetration of bacterial membranes | nih.gov |

| Maintaining two phenolic hydroxyl groups | Optimal Balance | Enhanced antibacterial activity | Favorable balance for membrane penetration and target interaction | nih.gov |

Biological Activity and Mechanistic Research in Vitro Studies

Enzyme Inhibition Studies

Derivatives of the chroman-4-one scaffold have been identified as potent inhibitors of several key enzymes implicated in human diseases and pathogen survival.

Chroman-4-one derivatives have emerged as potent and highly selective inhibitors of Sirtuin 2 (SIRT2), a class III lysine (B10760008) deacetylase. nih.govacs.orghelsinki.fi SIRT2 is considered a significant drug target due to its association with aging-related pathologies, including neurodegenerative disorders. nih.govnih.govcancer.gov

Research has demonstrated that substitutions at the 2-, 6-, and 8-positions of the chroman-4-one ring are critical for inhibitory potency. nih.govcancer.gov Specifically, an alkyl chain of three to five carbons at the 2-position, combined with larger, electron-withdrawing groups at the 6- and 8-positions, enhances the inhibitory effect. nih.gov One of the most potent compounds identified is 6,8-dibromo-2-pentylchroman-4-one, with an IC50 value of 1.5 μM for SIRT2. nih.govcancer.gov A key finding is the high selectivity of these compounds for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. acs.orgnih.gov The most potent inhibitors often exhibit less than 10% inhibition of SIRT1 and SIRT3 at concentrations where they strongly inhibit SIRT2, underscoring their potential for targeted therapeutic applications. nih.gov

| Compound | SIRT2 IC50 (μM) | Selectivity Profile | Reference |

|---|---|---|---|

| 6,8-dibromo-2-pentylchroman-4-one | 1.5 | Highly selective over SIRT1 and SIRT3 | nih.govcancer.gov |

| Trisubstituted 2-alkyl-chroman-4-ones | Low micromolar range | Selective for SIRT2 subtype | acs.org |

The chroman-4-one scaffold has been investigated for its ability to inhibit Pteridine (B1203161) Reductase 1 (PTR1), a key enzyme in the folate biosynthesis pathway of trypanosomatid parasites. nih.govresearchgate.netnih.gov These parasites, including Trypanosoma brucei (the agent of African Trypanosomiasis) and Leishmania species (the agents of Leishmaniasis), rely on PTR1, making it a crucial target for anti-parasitic drug development. nih.govscite.ai

Studies have evaluated chroman-4-one analogues for their inhibitory activity against PTR1 from both Trypanosoma brucei (TbPTR1) and Leishmania major (LmPTR1). nih.govnih.gov Crystallographic studies of TbPTR1 in complex with a chroman-4-one derivative have provided a structural basis for understanding the binding mechanism and have paved the way for structure-based drug design. nih.govnih.gov Certain chroman-4-one compounds have demonstrated activity against both the isolated enzymes and the parasites themselves, with favorable selectivity and low toxicity profiles, indicating their potential for further optimization as anti-trypanosomatidic agents. nih.govnih.gov

Beyond SIRT2 and PTR1, chroman-4-one derivatives have shown inhibitory effects on other enzymes. Molecular modeling studies suggest that certain derivatives may exert antifungal activity against Candida albicans by targeting enzymes crucial for fungal virulence and survival, such as cysteine synthase, HOG1 kinase, and Fructose-1,6-bisphosphate aldolase (B8822740) (FBA1). mdpi.com Additionally, some benzylidene-4-chromanone derivatives have been identified as potential α-glucosidase inhibitors, which is relevant for managing diabetes. nih.gov These findings indicate that the chroman-4-one scaffold can be tailored to interact with a variety of enzymatic targets, thereby modulating different metabolic pathways. nih.gov

Antimicrobial Activities (In Vitro)

A significant body of research has been dedicated to evaluating the in vitro antimicrobial potency of chroman-4-one oximes and related derivatives against a wide array of pathogenic bacteria and fungi.

Chroman-4-one derivatives have demonstrated notable activity against several Gram-positive bacterial strains. acs.org Structure-activity relationship (SAR) analysis revealed that a hydrophobic substituent at the 2-position and a hydrogen bond donor/acceptor at the 4-position (such as an oxime group) can enhance antibacterial activity. acs.org

Specifically, 4-oximinochromanes showed more potent activity against Enterococcus faecalis and methicillin-susceptible Staphylococcus aureus (MSSA), and comparable activity against methicillin-resistant Staphylococcus aureus (MRSA) when compared to their 4-chromanone (B43037) counterparts. acs.org This suggests the free oxime functionality (═NOH) is preferred over the carbonyl group for activity against these pathogens. acs.org Furthermore, certain thiochroman-4-one (B147511) oxime ether derivatives have shown excellent activity against plant pathogenic bacteria. For instance, 6-chloro-2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)thiochroman-4-one O-methyl oxime was found to be highly active against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac), with EC50 values of 17 µg/mL and 28 µg/mL, respectively. tandfonline.com Some chroman-4-one derivatives have also shown inhibitory effects against Staphylococcus epidermidis and Pseudomonas aeruginosa. mdpi.com

| Compound Class/Derivative | Bacterial Strain | Activity Metric (MIC/EC50) | Reference |

|---|---|---|---|

| 4-Oximinochromanes | Staphylococcus aureus (MRSA) | MIC as low as 0.39 µg/mL | acs.org |

| 4-Oximinochromanes | Enterococcus faecalis | Potent activity observed | acs.org |

| 6-chloro-2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)thiochroman-4-one O-methyl oxime | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 = 17 µg/mL | tandfonline.com |

| 6-chloro-2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)thiochroman-4-one O-methyl oxime | Xanthomonas axonopodis pv. citri (Xac) | EC50 = 28 µg/mL | tandfonline.com |

| 7-Hydroxychroman-4-one derivatives | Staphylococcus epidermidis | MIC = 128 µg/mL | mdpi.com |

| 7-Hydroxychroman-4-one derivatives | Pseudomonas aeruginosa | MIC = 128 µg/mL | mdpi.com |

The chroman-4-one oxime ether scaffold has been extensively explored for antifungal properties, with many derivatives showing potent activity against a broad spectrum of fungal pathogens. researchgate.net For example, (E)-imidazolylchromanone oxime ethers have been synthesized as conformationally constrained analogues of the antifungal drug oxiconazole. researchgate.net One derivative containing a 3,4-dichlorobenzyl moiety was found to be the most active compound against Candida albicans and Aspergillus niger, with Minimum Inhibitory Concentration (MIC) values of 1 µg/mL. researchgate.net

Other studies have reported good activity against various Candida species, including Candida glabrata and Candida parapsilosis. mdpi.com Certain 3-substituted-methylenechroman-4-ones demonstrated MIC values as low as 1 µg/mL against Microsporum gypseum. nih.gov Additionally, novel thiochroman-4-one derivatives incorporating oxime ether moieties have shown significant in vitro antifungal activity against important plant pathogens like Botrytis cinerea, Verticillium dahliae, and Fusarium oxysporum. tandfonline.com One compound, 2-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)-6-methylthiochroman-4-one O-methyl oxime, exhibited a 79% inhibition rate against B. cinerea, surpassing that of the commercial fungicide Carbendazim. tandfonline.com

| Compound Class/Derivative | Fungal Strain | Activity Metric (MIC/Inhibition Rate) | Reference |

|---|---|---|---|

| (E)-imidazolylchromanone oxime ether with 3,4-dichlorobenzyl moiety | Candida albicans | MIC = 1 µg/mL | researchgate.net |

| (E)-imidazolylchromanone oxime ether with 3,4-dichlorobenzyl moiety | Aspergillus niger | MIC = 1 µg/mL | researchgate.net |

| 3-substituted-methylenechroman-4-ones (compounds 4c, 4e, 4g, 4h) | Microsporum gypseum | MIC = 1 µg/mL | nih.gov |

| 7-Hydroxychroman-4-one derivatives | Candida species | MIC = 64 µg/mL | mdpi.com |

| 2-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)-6-methylthiochroman-4-one O-methyl oxime | Botrytis cinerea | 79% inhibition | tandfonline.com |

Antiparasitic Activities (In Vitro)

Derivatives of the chroman-4-one scaffold have demonstrated notable efficacy against various parasites in laboratory settings.

Anti-Leishmanial Activity

In vitro studies have highlighted the potential of chroman-4-one derivatives as anti-leishmanial agents. Certain analogues have been evaluated against Leishmania infantum, the causative agent of visceral leishmaniasis. For instance, one study reported that a specific chroman-4-one derivative (referred to as compound 1) exhibited a 31% inhibition of L. infantum cell growth at a concentration of 50 µM. nih.gov The mechanism for this activity is believed to involve the inhibition of pteridine reductase 1 (PTR1), an essential enzyme for the parasite's survival. nih.govnih.gov Further research into chromane-derived hydrazones, which are structurally related to oximes, has also shown activity against Leishmania panamensis and Leishmania braziliensis. cytion.com

Anti-Trypanosomal Activity

The anti-trypanosomal properties of chroman-4-one derivatives have also been a subject of investigation. The same compound 1 that showed anti-leishmanial effects was also found to be potent against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis. nih.gov A detailed mechanistic study revealed that this chroman-4-one derivative has a greater binding affinity and inhibitory potency for the T. brucei pteridine reductase 1 (TbPTR1) compared to the analogous enzyme in Leishmania major (LmPTR1). nih.gov This difference in potency is attributed to stronger electrostatic energy contributions to binding in the T. brucei enzyme. nih.gov A related chromen-4-one derivative, which differs by a double bond in the heterocyclic ring, also showed significant activity against T. brucei, with an EC₅₀ value of 1.1 µM, further underscoring the potential of this general scaffold for developing new anti-trypanosomal drugs. mdpi.com

| Compound Class | Target Organism | Observed Activity | Proposed Mechanism |

|---|---|---|---|

| Chroman-4-one derivative | Leishmania infantum | 31% inhibition at 50 µM nih.gov | Inhibition of Pteridine Reductase 1 (PTR1) nih.govnih.gov |

| Chroman-4-one derivative | Trypanosoma brucei | Active, Selectivity Index > 7 nih.gov | Inhibition of Pteridine Reductase 1 (PTR1) nih.govnih.gov |

| Chromane-derived hydrazone | Leishmania panamensis | Active in vitro cytion.com | Not specified |

| Chromane-derived hydrazone | Leishmania braziliensis | Active in vitro cytion.com | Not specified |

Antiproliferative Research (In Vitro Cancer Cell Lines)

Chroman-4-one oximes and related derivatives have been extensively studied for their potential as anticancer agents, demonstrating cytotoxic effects against a variety of human cancer cell lines through several mechanisms of action.

Mechanisms of Action

The anticancer effects of chroman-4-one derivatives are multifaceted. A primary mechanism involves the induction of oxidative stress . nih.gov Studies have shown that these compounds can increase intracellular reactive oxygen species (ROS) and decrease levels of glutathione (B108866) (GSH), a key cellular antioxidant, leading to cell damage. nih.gov

This oxidative stress is often linked to the induction of apoptosis , or programmed cell death. nih.govnih.gov The evaluation of chromanone derivatives through methods like Annexin V staining has confirmed their ability to trigger apoptosis in cancer cells. nih.gov This apoptotic signaling can be mediated through the p53 pathway. nih.govnih.gov

Another significant mechanism is the inhibition of specific enzymes crucial for cancer cell survival. Certain chroman-4-ones are potent and selective inhibitors of Sirtuin 2 (SIRT2), a protein deacetylase. nih.gov Inhibition of SIRT2 leads to an increase in the acetylation level of α-tubulin, which can disrupt microtubule dynamics and cell division, ultimately leading to antiproliferative effects. nih.gov Furthermore, some chromanone oxime analogs, particularly those combined with a quinolone moiety, are thought to act as catalytic inhibitors of topoisomerase type II, an enzyme essential for DNA replication. haematologica.org This inhibition causes breaks in the DNA helix, initiating a cascade that results in cell death. haematologica.org

While the interplay between autophagy and apoptosis in cancer therapy is complex, autophagy can act as a pro-survival mechanism for cancer cells under stress. scienceopen.com Some therapeutic agents can inhibit this survival response, thereby enhancing cell death. scienceopen.com The direct modulation of autophagy by chroman-4-one oximes specifically is an area requiring further research. Similarly, while p53 is clearly involved in apoptosis induced by oxidative stress, oncotarget.comjohnshopkins.edu the specific modulation of its acetylation by these compounds is not yet fully detailed in the available literature.

Activity against Specific Cancer Cell Lines

The cytotoxic activity of chroman-4-one derivatives has been confirmed against a panel of human cancer cell lines.

MCF-7 (Breast Cancer): Several studies have demonstrated the antiproliferative effects of chroman-4-one and chromone-based SIRT2 inhibitors on MCF-7 cells. nih.gov Other derivatives have also shown potent cytotoxicity against this cell line. nih.govnih.gov

A549 (Lung Carcinoma): The A549 cell line has also been shown to be susceptible to chroman-4-one-based SIRT2 inhibitors. nih.gov Additionally, other chromanone derivatives have exhibited strong cytotoxic effects against these lung cancer cells. nih.gov

HeLa and Siha (Cervical Cancer): While direct studies of chroman-4-one oximes on HeLa and Siha cells are limited in the provided context, research on other compounds demonstrates the utility of these cell lines in screening for antiproliferative agents. nih.govcytion.comcytion.com The SiHa cell line, in particular, is a well-established model for studying cervical cancer and testing the efficacy of potential anti-cancer drugs. cytion.comcytion.com

MDA-MB-231 (Breast Cancer): In addition to MCF-7, the triple-negative breast cancer cell line MDA-MB-231 has been used to evaluate the cytotoxic potential of chromanone analogs, showing susceptibility to these compounds. nih.gov

HL-60 (Promyelocytic Leukemia): The HL-60 cell line is a crucial model for studying hematological malignancies and cellular differentiation. While direct testing of chroman-4-one oximes on HL-60 cells was not detailed in the available sources, this cell line remains a key tool in cancer research.

The effectiveness of these compounds can be highly dependent on their specific chemical structure, with some derivatives showing enhanced selectivity for cancer cells over normal cell lines. nih.gov

| Compound Class | Cell Line | Cancer Type | Observed Effect |

|---|---|---|---|

| Chroman-4-one/Chromone (B188151) SIRT2 inhibitors | MCF-7 | Breast Cancer | Antiproliferative effects nih.gov |

| Chromanone derivatives | MCF-7 | Breast Cancer | Cytotoxicity, Apoptosis induction nih.gov |

| Chroman-4-one/Chromone SIRT2 inhibitors | A549 | Lung Carcinoma | Antiproliferative effects nih.gov |

| Chromanone derivatives | A549 | Lung Carcinoma | Cytotoxicity, Apoptosis induction nih.gov |

| Brominated plastoquinone (B1678516) analog (BrPQ5) | MDA-MB-231 | Breast Cancer | Cytotoxic activity (IC₅₀: 33.65 µM) nih.gov |

| Chromanone oxime-quinolone analogs | HepG2, CT26 | Liver, Colon Carcinoma | Cytotoxic activity haematologica.org |

Antioxidant Properties (In Vitro Assays)

In addition to their antiproliferative roles often linked to inducing oxidative stress, certain chroman-4-one derivatives can also exhibit antioxidant properties. This dual activity is a common feature of many phenolic compounds in medicinal chemistry.

The antioxidant capacity of chroman-4-one derivatives has been evaluated using various in vitro assays. Common methods include the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and superoxide (B77818) (nitro blue tetrazolium or NBT) free radical scavenging assays. For example, (E)-3-benzylidenechroman-4-one derivatives have been tested for their ability to scavenge these radicals. One particular derivative, 7-hydroxy-3-[(3,4,5-trihydroxyphenyl)methylene] chroman-4-one, demonstrated notable superoxide radical scavenging activity with an IC₅₀ value of 6.5 µM.

Other studies have focused on homoisoflavonoids, a subclass of chroman-4-ones. The compound 7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-chroman-4-one has been identified not only as a direct free radical scavenger but also as a compound capable of enhancing the expression of endogenous antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). This suggests that some derivatives can bolster the cell's natural antioxidant defense systems.

Modulation of Neurotransmitter Activity (Theoretical and In Vitro)

Research into the biological effects of chroman-4-one and its derivatives has extended to the central nervous system, with a particular focus on their potential to modulate neurotransmitter activity. Both theoretical and in vitro studies have begun to elucidate the mechanisms by which these compounds may exert their effects, primarily through the inhibition of key enzymes involved in neurotransmitter metabolism. While direct in vitro studies on this compound are limited, research on closely related chroman-4-one derivatives provides significant insights into the potential neuroactive properties of this chemical class.

Theoretical and Computational Insights

Computational studies have been instrumental in predicting the interactions between chroman-4-one derivatives and enzymes that regulate neurotransmitter levels, such as monoamine oxidase (MAO). Monoamine oxidases, specifically MAO-A and MAO-B, are responsible for the degradation of monoamine neurotransmitters including serotonin (B10506), dopamine, and norepinephrine. researchgate.net Inhibition of these enzymes can lead to an increase in the synaptic availability of these neurotransmitters, a mechanism central to the action of many antidepressant and neuroprotective drugs. researchgate.net

A comprehensive computational study utilized molecular docking to investigate the binding interactions between various chroman-4-one derivatives and MAO-B. researchgate.net This in silico approach predicted favorable binding affinities, suggesting that the chroman-4-one scaffold is a promising framework for the design of novel MAO-B inhibitors. researchgate.net Further computational analyses, including Molecular Dynamics (MD) simulations and Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) calculations, have been employed to understand the stability and binding free energies of these ligand-protein complexes, reinforcing the potential for chroman-4-one derivatives to act as MAO-B antagonists. researchgate.net

Docking simulations with 5-hydroxy-2-methyl-chroman-4-one have provided a more detailed picture of its interaction with both MAO-A and MAO-B. The results indicated a higher binding affinity for MAO-B (−7.3 kcal/mol) compared to MAO-A (−6.1 kcal/mol). nih.gov This preferential binding was attributed to the formation of a hydrogen bond between the chroman-4-one derivative and the Cys172 residue of MAO-B, an interaction that was absent with MAO-A. nih.gov These theoretical findings suggest a structural basis for the selective inhibition of MAO-B by certain chroman-4-one compounds.

In Vitro Mechanistic Studies: Monoamine Oxidase Inhibition

In vitro enzymatic assays have substantiated the theoretical predictions, demonstrating that various chroman-4-one derivatives can indeed inhibit monoamine oxidase activity. These studies are crucial for confirming the biological activity of these compounds and for quantifying their potency and selectivity.

One study investigating compounds isolated from the marine-derived Streptomyces sp. CNQ-031 identified two chromenone (a related structure) derivatives with significant MAO inhibitory activity. nih.govkoreascience.kr Compound 1 (5,7-dihydroxy-2-isopropyl-4H-chromen-4-one) was found to be a potent and selective inhibitor of MAO-A, whereas compound 2 (5,7-dihydroxy-2-(1-methylpropyl)-4H-chromen-4-one) displayed potent, though less selective, inhibition of MAO-B. nih.govkoreascience.kr Kinetic analyses revealed that these compounds act as reversible and competitive inhibitors of their respective target enzymes. nih.govkoreascience.kr

| Compound | Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Type of Inhibition |

| 5,7-dihydroxy-2-isopropyl-4H-chromen-4-one | MAO-A | 2.70 | 0.94 ± 0.28 | Competitive |

| 5,7-dihydroxy-2-(1-methylpropyl)-4H-chromen-4-one | MAO-B | 3.42 | 1.89 ± 0.014 | Competitive |

| 5-hydroxy-2-methyl-chroman-4-one | MAO-B | 3.23 | 0.896 | Competitive |

Further research on an endogenous lichen fungus, Daldinia fissa, led to the isolation of 5-hydroxy-2-methyl-chroman-4-one, which was identified as a selective inhibitor of MAO-B. nih.gov This compound exhibited an IC₅₀ value of 3.23 µM for MAO-B, showing approximately four-fold selectivity over MAO-A (IC₅₀ = 13.97 µM). nih.gov The inhibition was determined to be reversible and competitive, with a Kᵢ value of 0.896 µM. nih.gov

The collective findings from these in vitro studies provide compelling evidence that the chroman-4-one scaffold is a viable pharmacophore for the development of monoamine oxidase inhibitors. The observed potencies in the low micromolar range highlight the potential of these compounds to modulate neurotransmitter levels.

Inhibition of Serotonin Reuptake

Beyond enzyme inhibition, there is evidence to suggest that chroman-4-one derivatives may also interact with neurotransmitter transporters. A notable example is the compound DSP-1053, a chroman-4-one derivative that has been investigated for its ability to inhibit the reuptake of serotonin. nih.gov By blocking the serotonin transporter (SERT), such compounds can increase the concentration of serotonin in the synaptic cleft, a well-established mechanism for antidepressant action. The investigation of DSP-1053 as a serotonin reuptake inhibitor with partial 5-HT1A agonistic activity underscores the potential for chroman-4-one derivatives to modulate serotonergic neurotransmission through multiple mechanisms. nih.gov

While the body of research on the direct modulation of neurotransmitter activity by this compound is still developing, the theoretical and in vitro evidence from closely related chroman-4-one derivatives strongly suggests that this class of compounds holds significant promise for the development of novel neuroactive agents. The demonstrated ability to inhibit monoamine oxidase and potentially modulate neurotransmitter reuptake provides a solid foundation for future investigations into the precise mechanisms and therapeutic potential of this compound and its analogues in the context of neurological and psychiatric disorders.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), are foundational for dissecting the electronic properties and conformational preferences of chroman-4-one oxime derivatives. These methods provide insights into molecular stability, reactivity, and potential interaction sites.

Geometric optimization using DFT is a standard procedure to determine the most stable three-dimensional arrangement of atoms in a molecule. For chroman-4-one derivatives, including those with oxime moieties, optimizations are typically performed using various functionals and basis sets. For example, studies on spiropyrrolidine derivatives incorporating chroman-4-one scaffolds have utilized the ωB97xd functional with the 6-31g(d,p) basis set for geometric optimization mdpi.comresearchgate.net. Similarly, other related heterocyclic systems often employ the B3LYP functional with basis sets like 6-311G(d,p) or 6-311++G(d,p) for geometry optimization, which is a prerequisite for subsequent electronic property analyses ias.ac.inirjweb.comresearchgate.net. These optimized structures serve as the basis for understanding molecular behavior and predicting interactions researchgate.net.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key frontier molecular orbitals that govern a molecule's chemical reactivity and charge transfer characteristics. The energy gap between HOMO and LUMO (ΔEgap) is a critical parameter, where a smaller gap generally indicates higher reactivity and a greater propensity for electron excitation mdpi.comirjweb.comresearchgate.net.

Studies on various chroman-4-one derivatives have provided valuable energy gap data:

Spiropyrrolidine derivatives featuring a thiochroman-4-one (B147511) scaffold exhibited energy gaps ranging from 1.636 to 1.965 eV.

Analogous spiropyrrolidines based on a chroman-4-one scaffold displayed larger energy gaps, typically between 2.552 and 2.890 eV, suggesting they are comparatively less reactive mdpi.comresearchgate.net.

Furthermore, research on flavone (B191248) oxime derivatives has reported energy gaps determined via TD-DFT, with one compound showing a gap close to 2 eV researchgate.net. These energy gap values are crucial for predicting chemical stability and potential biological activity mdpi.comresearchgate.net.

Table 1: HOMO-LUMO Energy Gaps of Chroman-4-one and Related Oxime Derivatives

| Compound Class/Example | Energy Gap (eV) | Computational Method/Basis Set (if specified) | Reference |

| Spiropyrrolidines with Thiochroman-4-one scaffold | 1.636 - 1.965 | DFT (ωB97xd/6-31g(d,p)) | mdpi.comresearchgate.net |

| Spiropyrrolidines with Chroman-4-one scaffold | 2.552 - 2.890 | DFT (ωB97xd/6-31g(d,p)) | mdpi.comresearchgate.net |

| Flavone oxime derivative (e.g., 2-phenyl-4H-chromen-4-one) | ~2.0 | TD-DFT | researchgate.net |

Molecular Electrostatic Potential (MEP) analysis maps the electron density distribution across a molecule, visually identifying regions of high electron density (nucleophilic centers, typically depicted in red or yellow) and low electron density (electrophilic centers, depicted in blue) ias.ac.inresearchgate.net. This analysis is instrumental in predicting potential sites for intermolecular interactions, such as hydrogen bonding and electrostatic attractions, which are critical for molecular recognition processes, including drug-target binding ias.ac.inirjweb.comresearchgate.net. MEP calculations are typically performed on optimized molecular structures to elucidate these reactive centers and understand potential binding modes researchgate.net.

Molecular Docking and Binding Mode Analysis

Molecular docking simulations are extensively employed to investigate the binding interactions of chroman-4-one derivatives with biological targets, providing insights into their potential mechanisms of action. Key targets studied include enzymes like Sirtuin 2 (SIRT2) and Pteridine (B1203161) Reductase 1 (PTR1) acs.orgresearchgate.netnih.govnih.govplos.org.

SIRT2 Inhibition: Chroman-4-one and chromone (B188151) scaffolds have been developed as selective inhibitors of SIRT2. Docking studies, often combined with molecular dynamics simulations and homology models of SIRT2, have identified crucial interactions within the enzyme's binding pocket. These include hydrogen bonds with residues such as Arg97 and Gln167, as well as van der Waals and π–π stacking interactions with aromatic residues like Tyr104, Phe119, Phe234, and Phe235 acs.orgnih.govplos.orgmdpi.com. These analyses are vital for understanding structure-activity relationships (SAR) and guiding the design of more potent inhibitors acs.orgnih.govplos.org.

PTR1 Inhibition: Chroman-4-one derivatives have also been investigated as inhibitors of Pteridine Reductase 1 (PTR1), a target for antiparasitic drug development. Crystallographic studies of PTR1 complexes with specific chroman-4-one compounds have elucidated detailed binding modes, enabling the comparison of observed and predicted interactions. These studies help explain inhibitory activity and guide scaffold optimization for enhanced potency against parasitic enzymes and organisms nih.gov.

Other Targets: Molecular docking has also been utilized to study the interactions of related oxime derivatives with proteins such as Bovine Serum Albumin (BSA), providing insights into their binding characteristics dergipark.org.tr.

Table 2: Molecular Docking Targets and Key Interactions for Chroman-4-one Derivatives

| Target | Compound Class/Example | Key Interactions Identified | Reference |

| SIRT2 | Chroman-4-one/Chromone derivatives | Hydrogen bonds (e.g., Arg97, Gln167), Van der Waals, π–π stacking (Tyr104, Phe119, Phe234, Phe235) | acs.orgnih.govplos.orgmdpi.com |

| PTR1 | Chroman-4-one derivatives | Detailed binding modes, electrostatic interactions, hydrogen bonding | nih.gov |

| BSA | Naringenin-based oximes and hydrazones | Various binding interactions within the protein domains | dergipark.org.tr |

In Silico Approaches for Activity Prediction and Design

Computational methods are indispensable for predicting the potential biological activity and pharmacokinetic profiles of this compound derivatives, forming a critical part of early-stage drug discovery. These "in silico" approaches encompass the prediction of drug-likeness, toxicity, and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties researchgate.netdergipark.org.trnih.govscilit.com.

Lipinski's Rule of Five, which evaluates parameters like molecular weight, lipophilicity (logP), hydrogen bond donors, and hydrogen bond acceptors, is commonly applied to assess drug-likeness dergipark.org.tr. For instance, certain 3-azolyl-4-chromanone phenylhydrazones, considered analogs of chromanone oxime ethers, demonstrated good antifungal activity, with specific derivatives, such as compound 3b, exhibiting high drug-likeness and drug scores researchgate.netnih.govscilit.com. Similarly, other chroman-4-one derivatives have displayed acceptable predictive ADMET profiles and good drug-likeness, supporting their potential as drug candidates mdpi.comresearchgate.net. These computational predictions are crucial for prioritizing compounds for subsequent experimental validation and guiding rational drug design plos.org.

Applications of Chroman 4 One Oxime in Advanced Research and Development

Intermediate in Organic Synthesis for Bioactive Molecules

Neurological and Psychiatric Disorders : Derivatives of chroman-4-one oxime have been identified as potent modulators of neurotransmitter activity. chemimpex.com A patented chromone (B188151) oxime derivative has shown high potency as a positive allosteric modulator of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), indicating its potential for treating acute and chronic neurological and psychiatric disorders. google.com

Anticonvulsant Activity : Specific derivatives, such as azolylchromanone oximes and imidazolyl chromanone oxime ethers, have been synthesized and evaluated for their anticonvulsant properties. researchgate.netnih.gov Studies using models of epilepsy have shown that certain analogs exhibit significant anticonvulsant activity. researchgate.netnih.gov

Anticancer Research : The chroman-4-one framework is a foundation for developing novel anticancer agents. smolecule.com Researchers have developed chroman-4-one derivatives that act as potent and selective inhibitors of the Sirtuin 2 (Sirt2) enzyme, which is a target in cancer therapy. gu.seacs.org These compounds have demonstrated antiproliferative effects in breast and lung cancer cell lines. gu.seacs.org

| Derivative Class | Therapeutic Area | Key Research Finding | Source(s) |

|---|---|---|---|

| Chromone Oxime Derivative | Neurological/Psychiatric Disorders | Acts as a positive allosteric modulator of the mGluR4 receptor. | google.com |

| Azolylchromanone Oximes | Epilepsy (Anticonvulsant) | Tested in seizure models and showed good anticonvulsant activity with significant seizure latency. | researchgate.netnih.gov |

| 2-Alkyl Substituted Chroman-4-ones | Cancer | Developed as selective inhibitors of the Sirt2 enzyme, showing antiproliferative effects in cancer cells. | gu.seacs.org |

| 6-Methyl-3-phenyl-4H-chromen-4-one Oxime | Cancer | Oxime derivatives of related flavones showed antiproliferative effects against breast cancer cell lines. | smolecule.com |

The this compound structure also serves as a valuable template for the creation of new agrochemicals designed to protect crops. chemimpex.com Its derivatives have shown promise as effective and environmentally friendly bactericides and fungicides. chemimpex.comsmolecule.comsci-hub.se

Bactericides : A series of novel pyrimidine-containing 4H-chromen-4-one derivatives were designed and synthesized to combat plant diseases. sci-hub.se One compound, in particular, demonstrated better curative and protective activities against rice bacterial leaf blight (Xanthomonas oryzae) than commercially available agents like bismerthiazol. sci-hub.se

Fungicides and Antibacterials : Research into thiochroman-4-one (B147511) derivatives that incorporate an oxime ether moiety has yielded compounds with potent antibacterial and antifungal properties. researchgate.net One such derivative exhibited superior activity against several Xanthomonas species compared to commercial standards. researchgate.net Another compound in the series showed better antifungal activity against Botrytis cinerea, a common plant pathogen, than the widely used fungicide Carbendazim. researchgate.net

| Derivative Class | Target Pathogen | Reported Efficacy | Source(s) |

|---|---|---|---|

| Pyrimidine-containing 4H-chromen-4-one | Rice bacterial leaf blight (Xanthomonas oryzae) | Showed higher curative (42.4%) and protective (49.2%) activities than commercial agents Bismerthiazol and Thiodiazole copper. | sci-hub.se |

| Thiothis compound Ether | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 value of 6 μg/mL, superior to Bismerthiazol and Thiodiazole-copper. | researchgate.net |

| Thiothis compound Ether | Botrytis cinerea | Showed an inhibition rate of 79%, which was better than the commercial fungicide Carbendazim. | researchgate.net |

Material Science Applications (e.g., Polymers, Coatings, Adhesives)